N-(2-methoxyphenyl)aziridine-1-carboxamide
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Overview
Description
N-(2-methoxyphenyl)aziridine-1-carboxamide is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high ring strain, making them highly reactive and useful intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)aziridine-1-carboxamide typically involves the reaction of 2-methoxyaniline with chloroacetyl chloride to form N-(2-methoxyphenyl)chloroacetamide. This intermediate is then treated with a base, such as sodium hydroxide, to induce cyclization and form the aziridine ring, resulting in this compound.
Industrial Production Methods
Industrial production methods for aziridines, including this compound, often involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This approach minimizes the risks associated with handling highly reactive intermediates and allows for better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)aziridine-1-carboxamide undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted amines, ethers, and thioethers, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form N-(2-methoxyphenyl)aziridine-1-carboxylic acid or reduction to form N-(2-methoxyphenyl)aziridine-1-methanol.
Substitution Reactions: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Ring-Opening: Common reagents include amines, alcohols, and thiols, typically under mild acidic or basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic Ring-Opening: Substituted amines, ethers, and thioethers.
Oxidation: N-(2-methoxyphenyl)aziridine-1-carboxylic acid.
Reduction: N-(2-methoxyphenyl)aziridine-1-methanol.
Scientific Research Applications
N-(2-methoxyphenyl)aziridine-1-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)aziridine-1-carboxamide involves the high strain energy of the aziridine ring, which promotes its reactivity towards nucleophiles. This reactivity allows the compound to alkylate thiol groups on proteins, leading to the inhibition of protein disulfide isomerases (PDIs). PDIs are enzymes involved in the formation and rearrangement of disulfide bonds in proteins, and their inhibition can disrupt protein folding and function, particularly in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxamide: Known for its low toxicity and selective alkylation of thiol groups on cancer cell surface proteins.
N-(2-hydroxyethyl)aziridine: Used in polymer chemistry for the synthesis of polyamines and other nitrogen-containing polymers.
N-(2-picolinoyl)aziridine: Utilized in the synthesis of aza-heterocycles and other biologically active molecules.
Uniqueness
N-(2-methoxyphenyl)aziridine-1-carboxamide is unique due to the presence of the methoxyphenyl group, which enhances its chemical reactivity and potential for selective interactions with biological targets. This makes it a valuable compound for research in medicinal chemistry and drug development.
Properties
CAS No. |
3647-16-3 |
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Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)aziridine-1-carboxamide |
InChI |
InChI=1S/C10H12N2O2/c1-14-9-5-3-2-4-8(9)11-10(13)12-6-7-12/h2-5H,6-7H2,1H3,(H,11,13) |
InChI Key |
REOFILVLNKDTRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CC2 |
Origin of Product |
United States |
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